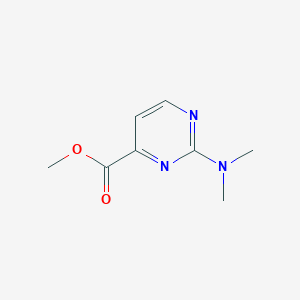

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(dimethylamino)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11(2)8-9-5-4-6(10-8)7(12)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNSYUGWARJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717620 | |

| Record name | Methyl 2-(dimethylamino)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912470-36-1 | |

| Record name | Methyl 2-(dimethylamino)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Arylamidines with 4-Substituted 2-Oxoesters

One robust method involves reacting an aryl carboxamidine with a 4-substituted 2-oxoester or related cyclization reagents to form 2-aryl-pyrimidine-4-carboxylic acid esters. These esters can then be converted into the desired amides or substituted further.

Typical reagents and conditions:

Arylamidines (or carboxamidines)

Cyclization reagents such as methyl 2,2-dimethoxyethyl ketone or 4-substituted 2-oxoesters

Polar solvents like methanol, ethanol, DMF, or NMP

Heating at 80–100 °C for several hours

-

Formation of the pyrimidine ring via condensation and cyclization.

Oxidation or functionalization at the 4-position to introduce the carboxylate ester.

Subsequent substitution or amidation at the 2-position if necessary.

Nucleophilic Substitution for Dimethylamino Group Introduction

The dimethylamino group is commonly introduced by nucleophilic substitution on a halogenated pyrimidine intermediate (e.g., 2-chloropyrimidine derivatives):

-

React 2-chloropyrimidine-4-carboxylate methyl ester with dimethylamine under reflux in polar aprotic solvents such as DMF or THF.

Reaction proceeds via displacement of the chlorine atom by dimethylamine to yield methyl 2-(dimethylamino)pyrimidine-4-carboxylate.

-

Temperature: reflux (80–120 °C)

Solvent: DMF, THF, or ethanol

Reaction time: 2–6 hours

Ester Hydrolysis and Amidation (Optional Functionalization)

If the methyl ester needs to be converted to the acid or amide derivatives:

-

Reagents: Aqueous sodium hydroxide (NaOH) in ethanol/water mixture

Conditions: Reflux for 3–4 hours

Acidification with HCl to precipitate the carboxylic acid

Yields typically >90%

-

Treatment of the acid or ester with ammonia or amines in polar solvents such as methanol or ethanol

Heating at 80–100 °C for 1–3 hours

Purification by recrystallization or chromatography

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Arylamidine + 4-substituted 2-oxoester, MeOH, 80 °C, 4 h | 2-Aryl pyrimidine-4-carboxylate ester | 70–85 | Formation of pyrimidine ring |

| 2 | Halogenation (if needed) | POCl3, 70 °C, 2 h | 2-Chloropyrimidine-4-carboxylate ester | 80–90 | Prepares for nucleophilic substitution |

| 3 | Nucleophilic substitution | Dimethylamine, DMF, reflux, 4 h | This compound | 75–90 | Introduction of dimethylamino group |

| 4 | Hydrolysis (optional) | NaOH (2 M), EtOH/H2O, reflux, 4 h | 2-(Dimethylamino)pyrimidine-4-carboxylic acid | 90+ | Conversion of ester to acid |

| 5 | Amidation (optional) | NH3 or amine, MeOH, 80 °C, 2 h | 2-(Dimethylamino)pyrimidine-4-carboxamide | 80–90 | Formation of amide derivatives |

The cyclization step is sensitive to the nature of substituents on the amidine and the ketoester, affecting yields and purity.

Polar solvents such as DMF and NMP facilitate nucleophilic substitution reactions due to better solubility of reagents and intermediates.

Reaction temperature and time are critical for maximizing substitution efficiency while minimizing side reactions.

Purification by silica gel chromatography or recrystallization from ethanol/water mixtures yields high-purity products suitable for further applications.

Alternative methods such as Pd-catalyzed C–H arylation have been explored for functionalizing pyrimidine derivatives but are less common for the direct preparation of this compound.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization of aryl carboxamidine with 4-substituted 2-oxoesters | Arylamidines, methyl 2,2-dimethoxyethyl ketone, MeOH | 80–100 °C, 4–6 h | Direct pyrimidine ring formation | Requires careful control of substituents |

| Halogenation followed by nucleophilic substitution | POCl3, dimethylamine, DMF | 70 °C for chlorination; reflux for substitution | High regioselectivity for dimethylamino substitution | Use of corrosive reagents (POCl3) |

| Ester hydrolysis and amidation | NaOH, NH3, MeOH | Reflux, 3–4 h | Versatile for derivative synthesis | Additional steps increase complexity |

The preparation of this compound is well-established through classical heterocyclic chemistry involving cyclization of amidines with ketoesters, followed by functional group transformations such as halogenation and nucleophilic substitution. Optimization of reaction conditions, choice of solvents, and purification methods are crucial for obtaining high yields and purity. This compound serves as a valuable intermediate for further chemical modifications in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines.

Oxidation Reactions: Products include N-oxides of the original compound.

Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been explored for its potential therapeutic effects, particularly as a kinase inhibitor.

- Case Study : Research indicates that derivatives of this compound exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, compounds derived from similar structures have shown IC₅₀ values below 1 μM against MDA-MB-231 breast cancer cells, suggesting strong anticancer properties .

Biological Studies

The compound is utilized in studies to understand its interactions with biological targets such as enzymes and receptors.

- Mechanism of Action : The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyrimidine ring participates in π-π stacking interactions. This dual interaction profile can modulate enzyme activity, influencing various biological pathways .

Materials Science

Research is ongoing into the potential use of this compound in developing novel materials with specific properties, such as conductivity or fluorescence.

Enzyme Interaction and Inhibition

Molecular docking studies suggest that this compound can effectively interact with various enzymes, leading to potential inhibitory effects.

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC₅₀ (μM) | Selectivity |

|---|---|---|

| CDK2 | <1 | High |

| CDK4 | <1 | Moderate |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that this compound has an oral bioavailability of approximately 31.8%. It has shown no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Oral Bioavailability | 31.8% |

| Acute Toxicity Threshold | 2000 mg/kg |

Mechanism of Action

The mechanism of action of methyl 2-(dimethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

Structural Differences: Ethyl 4-(dimethylamino)benzoate features a benzene ring substituted with a dimethylamino group and an ethyl ester, contrasting with the pyrimidine backbone of the target compound. Reactivity and Applications: In resin-based systems, ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity and superior physical properties compared to methacrylate derivatives (e.g., 2-(dimethylamino)ethyl methacrylate), achieving a higher degree of polymerization and better mechanical stability . heteroaromatic systems on reactivity.

Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate

Structural Similarities: This compound shares the pyrimidine core but includes a thietan-3-yloxy group and a thioacetate side chain.

2-(Dimethylamino)Ethyl Acrylate

Industrial Relevance: Unlike the pyrimidine-based target compound, this acrylate derivative is primarily used to synthesize cationic polymers for water treatment and paper industries. Its liquid state and methacrylate backbone contrast with the solid, heteroaromatic nature of methyl 2-(dimethylamino)pyrimidine-4-carboxylate .

Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate

Substituent Effects: The benzylamino group introduces steric bulk and lipophilicity, which may hinder certain reactions but improve membrane permeability in drug candidates. In contrast, the dimethylamino group in the target compound offers smaller steric hindrance and enhanced electron-donating capacity .

Methyl 2-(Trifluoromethyl)Pyrimidine-4-Carboxylate

Electronic Properties: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, rendering this compound more electrophilic than the dimethylamino-substituted analog. This difference impacts reactivity in Suzuki couplings or amide formations, where electronic tuning is critical. Both compounds are used as pharmaceutical intermediates, but the CF₃ derivative may target fluorinated drug motifs .

Methyl 2-Amino-5-Bromopyrimidine-4-Carboxylate

Functionalization Potential: The amino and bromo substituents enable diverse derivatization pathways, such as Buchwald–Hartwig aminations or cross-couplings.

Biological Activity

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate is a heterocyclic compound that has gained attention due to its potential biological activities. This compound features a pyrimidine core, which is prevalent in various biologically active molecules, including pharmaceuticals and nucleotides. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : 181.195 g/mol

- Structural Characteristics : The compound consists of a pyrimidine ring substituted with a dimethylamino group and a carboxylate ester, which influences its interaction with biological targets.

1. Enzyme Interaction and Inhibition

Research indicates that this compound may interact effectively with various enzymes and receptors. Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, potentially leading to inhibitory effects on specific enzymes.

Table 1: Enzyme Inhibition Data

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For example, compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation.

Case Study: Anticancer Effects

A study demonstrated that related pyrimidine compounds exhibited IC₅₀ values of less than 1 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer properties. This compound's structural analogs showed similar trends, suggesting a need for further investigation into its efficacy against various cancer types .

3. Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound has an oral bioavailability of approximately 31.8% following administration in animal models. Furthermore, it did not exhibit acute toxicity in high doses (up to 2000 mg/kg) in Kunming mice, indicating a favorable safety profile .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Oral Bioavailability | 31.8% |

| Acute Toxicity Threshold | 2000 mg/kg |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as a competitive inhibitor of certain enzymes involved in critical metabolic pathways, particularly those related to lipid signaling and cell proliferation.

Potential Mechanisms:

- Competitive Inhibition : By mimicking substrate structures, it may inhibit enzyme activity.

- Allosteric Modulation : It could potentially bind to allosteric sites on enzymes, altering their activity.

Q & A

Basic Questions

Q. What are the key structural features of methyl 2-(dimethylamino)pyrimidine-4-carboxylate, and how are they characterized experimentally?

- Answer : The compound features a pyrimidine ring substituted with a dimethylamino group at position 2 and a methyl carboxylate at position 4. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments (e.g., dimethylamino protons at ~3.0 ppm and ester methyl at ~3.8 ppm) .

- Mass Spectrometry (MS) : For molecular weight validation (C₈H₁₁N₃O₂, MW 181.19 g/mol) .

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, pyrimidine ring vibrations) .

Q. What are common synthetic routes for this compound?

- Answer : A typical approach involves:

- Condensation reactions : Starting with substituted pyrimidine precursors, such as 2-amino-4-chloropyrimidine derivatives, followed by nucleophilic substitution of the chloro group with dimethylamine.

- Esterification : Carboxylic acid intermediates (e.g., 2-(dimethylamino)pyrimidine-4-carboxylic acid) are esterified using methanol under acidic catalysis (e.g., H₂SO₄ or TFA) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step syntheses?

- Answer : Strategies include:

- Catalyst screening : Use of coupling agents (e.g., HATU) to improve amination efficiency in substitution steps .

- Purification optimization : Employing preparative HPLC or column chromatography to isolate intermediates with high purity, reducing side-product interference .

- Reaction monitoring : Real-time tracking via LC-MS to identify bottlenecks (e.g., incomplete substitution or esterification) .

Q. How can the stability of this compound under varying experimental conditions be assessed?

- Answer : Stability studies should evaluate:

- pH sensitivity : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC or NMR .

- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : UV-Vis spectroscopy under controlled light exposure to detect photodegradation products .

Q. What analytical challenges arise when distinguishing this compound from structurally similar analogs, and how are they resolved?

- Answer : Challenges include differentiating regioisomers (e.g., dimethylamino at position 2 vs. 5). Solutions involve:

- Hyphenated techniques : LC-MS/MS with collision-induced dissociation (CID) to compare fragmentation patterns .

- 2D NMR : NOESY or HSQC to resolve spatial correlations between substituents .

Q. How can reaction mechanisms for the synthesis of this compound be validated experimentally?

- Answer : Mechanistic studies may include:

- Isotopic labeling : Use of ¹⁵N-labeled dimethylamine to track substitution pathways via MS or NMR .

- Kinetic profiling : Monitor reaction intermediates via time-resolved in-situ IR or Raman spectroscopy .

- Computational modeling : Density functional theory (DFT) to predict transition states and validate observed reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.